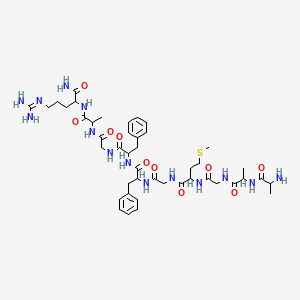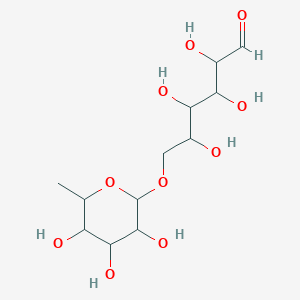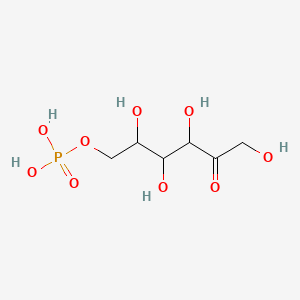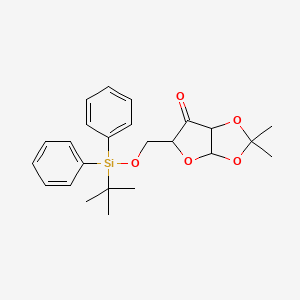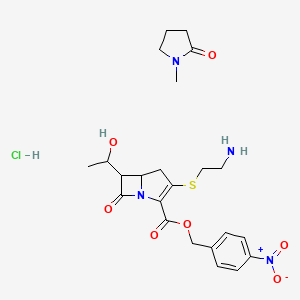
Thienamycin p-nitrobenzylester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thienamycin p-nitrobenzylester hydrochloride is a derivative of thienamycin, a potent antibiotic compound. Thienamycin itself is a member of the carbapenem class of antibiotics, known for their broad-spectrum antibacterial activity and resistance to β-lactamase enzymes . This compound is utilized in various scientific and medical applications due to its unique chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thienamycin p-nitrobenzylester hydrochloride involves several steps, starting from the core structure of thienamycin. The process typically includes the esterification of thienamycin with p-nitrobenzyl alcohol under acidic conditions to form the ester derivative. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反応の分析
Types of Reactions: Thienamycin p-nitrobenzylester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
科学的研究の応用
Thienamycin p-nitrobenzylester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbapenem antibiotics.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: this compound is explored for its potential use in treating infections resistant to conventional antibiotics.
Industry: It is utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Thienamycin p-nitrobenzylester hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in bacteria, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cells .
類似化合物との比較
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Meropenem: Known for its broad-spectrum activity and stability against β-lactamase enzymes.
Panipenem: Co-administered with betamipron to reduce nephrotoxicity, used primarily in Japan
Uniqueness: Thienamycin p-nitrobenzylester hydrochloride is unique due to its specific ester derivative, which can be further modified to enhance its antibacterial activity and pharmacokinetic profile. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable compound in the fight against antibiotic-resistant bacterial infections .
特性
分子式 |
C23H31ClN4O7S |
|---|---|
分子量 |
543.0 g/mol |
IUPAC名 |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H |
InChIキー |
RISUKBNXUNVOJK-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
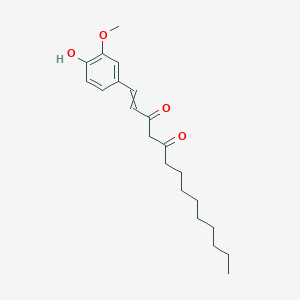
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
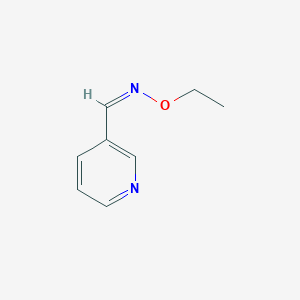
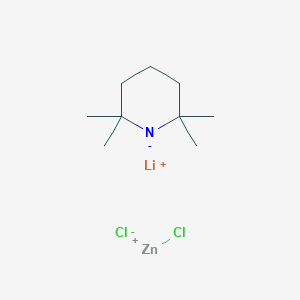
![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)
